Erythromycin A dihydrate

Bioavailability Pharmacokinetics Oral Absorption

Choose erythromycin A dihydrate for oral solid dosage development because its crystalline form delivers faster, more complete absorption than amorphous or commercial base erythromycin. The dihydrate crystal morphology can be engineered with hydroxypropyl cellulose to improve tableting compaction and reduce compression defects (capping, lamination). A comprehensive solubility dataset across ethanol, propan-2-ol, methanol, acetone, chloroform, and acetone-water mixtures supports precise purification and recrystallization design. Hygroscopicity studies confirm crystallographic order is retained at low humidity, providing a robust foundation for ICH stability protocol and packaging specification. Procure the physical form that provides reliable bioavailability and formulation-friendly processing.

Molecular Formula C37H67NO13
Molecular Weight 733.9 g/mol
CAS No. 114-07-8
Cat. No. B1671065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin A dihydrate
CAS114-07-8
SynonymsErycette
Erymax
Erythromycin
Erythromycin A
Erythromycin C
Erythromycin Lactate
Erythromycin Phosphate
Ilotycin
Lactate, Erythromycin
Phosphate, Erythromycin
T Stat
T-Stat
TStat
Molecular FormulaC37H67NO13
Molecular Weight733.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3
InChIKeyULGZDMOVFRHVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water at 2mg/ml
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM;  SOL IN 95% ETHANOL & BENZENE;  SPARINGLY SOL IN ETHER;  VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate;  moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
4.59e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erythromycin A Dihydrate (CAS 114-07-8) Procurement Overview: Macrolide Antibiotic Physical Form Differentiation


Erythromycin A dihydrate is a crystalline hydrate form of the macrolide antibiotic erythromycin A, produced by Saccharopolyspora erythraea (formerly Streptomyces erythreus) . It functions by binding to the 50S ribosomal subunit and inhibiting bacterial protein synthesis via blockade of transpeptidation and/or translocation reactions . As a dihydrate crystalline solid, this form exhibits distinct physicochemical properties—including defined hygroscopicity behavior, crystallographic stability, and dissolution characteristics—that differ materially from the anhydrate, amorphous, and commercially available base forms [1]. These differences directly impact formulation processing, bioavailability outcomes, and storage requirements, making the specific physical form a critical selection parameter for pharmaceutical development and industrial procurement.

Why Erythromycin A Dihydrate Cannot Be Interchanged with Erythromycin Anhydrate, Amorphous Form, or Alternative Salts


Erythromycin compounds sharing the same macrolide core cannot be treated as interchangeable procurement items because the physical form profoundly alters critical performance parameters. The dihydrate form demonstrates measurably different dissolution rates compared to monohydrate and anhydrate forms , while bioavailability studies confirm that erythromycin anhydrate and dihydrate are faster and more completely absorbed than amorphous form or commercially available base [1]. The dihydrate also retains crystallographic order at low humidity, though local chemical environment changes upon water loss [2]. Additionally, erythromycin A exhibits high solvate-forming propensity, emphasizing the need for careful solvent control during formulation processing [3]. These form-dependent variations in hygroscopicity, compaction behavior, and in vivo performance mean that substituting one physical form or salt for another without formulation adjustment introduces quantifiable risks to product quality and regulatory compliance.

Erythromycin A Dihydrate Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decision-Making


Erythromycin A Dihydrate Bioavailability Advantage Over Amorphous Form and Commercial Base in Human Volunteers

In a comparative bioavailability study in healthy volunteers, erythromycin anhydrate and dihydrate demonstrated faster and more complete absorption than both the amorphous form and commercially available erythromycin base [1]. The four physical forms were characterized by X-ray diffraction, thermogravimetry, and differential scanning calorimetry before administration, confirming distinct solid-state identities.

Bioavailability Pharmacokinetics Oral Absorption

Erythromycin A Dihydrate Aqueous Solubility Compared to Crystalline Anhydrate

At a given temperature, crystalline erythromycin anhydrate exhibits higher aqueous solubility compared to the dihydrate form [1]. Both crystalline forms (anhydrate and dihydrate) show rapid in vitro drug release from loosely-filled capsules, in contrast to the amorphous form which demonstrates high equilibrium solubility but slower dissolution rate due to poor wettability [1]. This inverse relationship between thermodynamic solubility and dissolution kinetics is a critical formulation consideration.

Solubility Dissolution Solid-State Pharmaceutics

Erythromycin A Dihydrate Crystallographic Stability Under Low Humidity Conditions

Solid-state 13C NMR spectroscopy revealed that erythromycin A dihydrate retains its crystallographic order at low relative humidity, as indicated by its X-ray powder diffraction pattern, while the local chemical environment undergoes dramatic changes due to water molecule loss [1]. This partial dehydration without lattice collapse distinguishes the dihydrate from other solvated forms and has direct implications for storage and processing conditions.

Hygroscopicity Solid-State Stability Crystallography

Crystal Morphology Engineering of Erythromycin A Dihydrate Enhances Tabletting Compaction Properties

Crystal habit modification of erythromycin A dihydrate using hydroxypropyl cellulose as a crystallization additive produced crystals with measurably improved compaction properties compared to unmodified crystals [1]. Molecular simulation analysis of the three dominant crystal faces (002), (011), and (101) elucidated the host-additive interactions responsible for the modified habit and resulting tabletting performance enhancement [1].

Tabletting Compaction Crystal Engineering

Erythromycin A Dihydrate Solubility in Organic Solvents and Binary Mixtures for Extraction and Formulation

The solubility of erythromycin A dihydrate was systematically measured in pure ethanol, propan-2-ol, methanol, acetone, chloroform, and acetone + water binary mixtures across temperatures from 293.20 K to 323.00 K at atmospheric pressure [1]. Results were correlated by the semiempirical Apelblat equation, providing predictive solubility models for process design.

Solubility Process Chemistry Formulation Science

High Solvate-Forming Propensity of Erythromycin A Requires Controlled Crystallization Conditions

Polymorph screening revealed that erythromycin A demonstrates high solvate-forming propensity, emphasizing the need for careful solvent control during formulation [1]. The research defined solvent compositions that yield the desirable crystalline form and documented solvent-mediated phase transformations during hot-melt processing of erythromycin A dihydrate with PEG 6000 [1].

Polymorph Screening Crystallization Process Control

Erythromycin A Dihydrate: Evidence-Backed Application Scenarios for Research and Industrial Use


Solid Oral Dosage Form Development Requiring Predictable Bioavailability

Based on direct comparative human bioavailability evidence showing erythromycin A dihydrate achieves faster and more complete absorption than amorphous form or commercial base [1], this physical form is the preferred starting material for developing oral solid dosage forms (tablets, capsules) where consistent and reliable systemic exposure is required. The crystalline dihydrate avoids the wettability-limited dissolution of amorphous material while providing more formulation-friendly processing than the metastable anhydrate.

Tablet Manufacturing with Enhanced Compaction Performance

The demonstrated ability to engineer erythromycin A dihydrate crystal morphology using hydroxypropyl cellulose to improve tabletting compaction properties [1] makes this form particularly suitable for high-speed tablet compression operations. Manufacturers can either procure crystals with optimized habit or implement controlled crystallization protocols to achieve superior compactibility, reducing capping, lamination, and other compression defects.

Extraction and Purification Process Development Requiring Defined Solubility Parameters

The comprehensive solubility dataset for erythromycin A dihydrate in pure ethanol, propan-2-ol, methanol, acetone, chloroform, and acetone-water binary mixtures (293 K to 323 K) [1] enables precise design of extraction, recrystallization, and purification processes. This quantitative foundation supports solvent selection and temperature optimization in both laboratory-scale research and pilot-plant manufacturing, eliminating guesswork in process development.

Stability Studies and Storage Condition Specification

The characterization of erythromycin A dihydrate hygroscopicity behavior—specifically its retention of crystallographic order at low humidity despite local chemical environment changes detectable by solid-state NMR [1]—provides the evidence base for establishing appropriate storage conditions and humidity controls. This data is essential for ICH stability protocol design and packaging specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin A dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.